molecular formula C26H27NO7 B14955645 Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B14955645
M. Wt: 465.5 g/mol
InChI Key: JYBNOSWLBDHTTJ-UHFFFAOYSA-N
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Description

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central pyridine ring substituted at the 4-position with a phenyl group bearing a 3-methoxy and a 4-(2-methylbenzoyloxy) moiety. The 3,5-positions of the DHP core are esterified with methyl groups. Its synthesis likely follows the Hantzsch pyridine synthesis, as seen in structurally similar DHPs, involving condensation of substituted aldehydes, β-keto esters, and ammonium acetate .

Properties

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

dimethyl 4-[3-methoxy-4-(2-methylbenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H27NO7/c1-14-9-7-8-10-18(14)24(28)34-19-12-11-17(13-20(19)31-4)23-21(25(29)32-5)15(2)27-16(3)22(23)26(30)33-6/h7-13,23,27H,1-6H3

InChI Key

JYBNOSWLBDHTTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Classical Hantzsch Synthesis

The Hantzsch reaction remains the most widely employed method for synthesizing 1,4-DHP derivatives due to its simplicity and adaptability. For the target compound, the synthesis proceeds via a three-component condensation involving:

  • 3-Methoxy-4-[(2-methylbenzoyl)oxy]benzaldehyde : Prepared by esterification of 3-methoxy-4-hydroxybenzaldehyde with 2-methylbenzoyl chloride in the presence of pyridine.
  • Methyl acetoacetate : Acts as both the β-ketoester and the enolizable ketone.
  • Ammonium acetate : Provides the ammonia source for cyclization.

Reaction Procedure

A mixture of 3-methoxy-4-[(2-methylbenzoyl)oxy]benzaldehyde (1.0 equiv), methyl acetoacetate (2.2 equiv), and ammonium acetate (1.5 equiv) in ethanol is refluxed for 12–18 hours under nitrogen. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by vacuum filtration after cooling.

Yield and Optimization

  • Typical Yield : 65–72%.
  • Key Variables :
    • Excess methyl acetoacetate improves yield by driving the equilibrium toward product formation.
    • Acidic catalysts (e.g., HCl) are avoided to prevent decomposition of the ester groups.
Table 1: Classical Hantzsch Synthesis Parameters
Parameter Condition
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 12–18 hours
Catalyst None (self-condensation)
Yield 65–72%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collision frequencies.

Procedure

The aldehyde (1.0 equiv), methyl acetoacetate (2.2 equiv), and ammonium acetate (1.5 equiv) are mixed in ethanol and irradiated at 100°C for 20–30 minutes using a microwave synthesizer.

Advantages and Outcomes

  • Yield : 78–85%.
  • Reaction Time : Reduced from hours to minutes.
  • Purity : Higher due to minimized side reactions.
Table 2: Microwave vs. Classical Synthesis
Metric Classical Method Microwave Method
Yield 65–72% 78–85%
Time 12–18 hours 20–30 minutes
Energy Consumption High Low

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches employ solvent-free conditions using ball milling or grinding.

Methodology

Equimolar quantities of the aldehyde, methyl acetoacetate, and ammonium acetate are ground in a mortar for 45–60 minutes. The mixture is then heated at 80°C for 2 hours.

Performance Metrics

  • Yield : 60–68%.
  • Environmental Impact : Eliminates solvent waste, aligning with green chemistry principles.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy :
    • Ester C=O stretch: 1720–1740 cm⁻¹.
    • Aromatic C-H bend: 750–800 cm⁻¹.
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 3.75 (s, 3H, OCH₃), 5.10 (s, 1H, NH), 6.90–7.80 (m, aromatic protons).
    • ¹³C NMR : 168.5 ppm (ester C=O), 148.2 ppm (pyridine C4).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the flattened boat conformation of the 1,4-DHP ring and π-π stacking interactions between aromatic rings (distance: 3.55 Å).

Table 3: Crystallographic Data
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
π-π Stacking Distance 3.5503 Å

Challenges and Side Reactions

  • Oxidation : The 1,4-DHP ring is prone to oxidation under acidic or aerobic conditions, necessitating inert atmospheres.
  • Regioselectivity : Competing pathways may yield minor regioisomers, requiring chromatographic purification.

Industrial-Scale Considerations

  • Cost Efficiency : Microwave methods reduce energy costs but require specialized equipment.
  • Purification : Recrystallization from ethanol/dichloromethane (2:1) yields high-priority product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoyloxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylates, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl ring or ester groups:

Compound Key Substituents Biological Activity Reference
Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate 4-Methoxyphenyl Calcium channel antagonism (IC₅₀ ~10⁻⁷–10⁻⁶ M)
Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 4-Hydroxy-3-methoxyphenyl Not reported; structural precursor
Diethyl 4-[3-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 3-Benzyloxyphenyl Not reported; synthetic intermediate
Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 3-Bromo-4-methoxyphenyl + pyrazole Not reported; structural complexity
N,N-Diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides 4,5-Dichloroimidazole + carboxamide groups (instead of esters) Antitubercular (moderate activity vs. H37Rv)

Key Structural and Functional Differences

  • Substituent Position and Electronic Effects: The target compound’s 3-methoxy-4-(2-methylbenzoyloxy)phenyl group introduces steric bulk and lipophilicity compared to simpler 4-methoxyphenyl analogues (e.g., ). Compounds with pyrazole or imidazole moieties (e.g., ) exhibit distinct electronic profiles due to heteroaromatic rings, which may alter receptor binding or metabolic stability.
  • Ester vs. Amide Functional Groups :

    • The methyl ester groups in the target compound contrast with carboxamide derivatives (e.g., ). Esters generally exhibit higher hydrolytic lability but better absorption, whereas amides offer greater metabolic stability .
  • Calcium Channel Antagonist Activity :

    • Symmetrical diesters (e.g., diethyl or dimethyl esters) with small substituents (H, Me) at the 4-position of the DHP core show optimal calcium channel antagonism (IC₅₀ ~10⁻⁷ M) . The target compound’s bulky 2-methylbenzoyloxy group may reduce activity compared to simpler analogues but could enhance selectivity.

Q & A

Q. What are the key synthetic pathways for preparing this 1,4-dihydropyridine derivative, and what methodological considerations are critical for optimizing yield?

The compound is synthesized via Hantzsch condensation, a classic method for 1,4-dihydropyridines. Key steps include:

  • Reagent selection : Use of ammonium acetate as a catalyst and methanol/ethanol as solvents to promote cyclization .
  • Temperature control : Maintaining reflux conditions (70–80°C) to ensure complete reaction while avoiding thermal degradation of the ester groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential due to byproducts from incomplete esterification or oxidation. Process control strategies (e.g., in-line monitoring) can improve reproducibility .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are most sensitive to substitution patterns?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

  • Torsion angles : The dihedral angle between the phenyl ring and the 1,4-dihydropyridine core (e.g., 3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl substitution) affects planarity and hydrogen bonding .
  • Bond lengths : C–O (ester) and C–N (pyridine) bond lengths (typically 1.34–1.38 Å and 1.32–1.35 Å, respectively) are sensitive to electronic effects from substituents .
  • Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice, as observed in related analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar 1,4-dihydropyridines?

Contradictions often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO for calcium channel blocking) or incubation times can alter IC50 values. Standardized protocols (e.g., CLSI guidelines) are recommended .
  • Stereochemical purity : Racemic mixtures vs. enantiopure forms may exhibit divergent activities. Chiral HPLC or enzymatic resolution should be employed to isolate active enantiomers .
  • Metabolic stability : Hepatic microsome studies (e.g., rat vs. human) can explain species-specific discrepancies in pharmacological data .

Q. What advanced computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound’s derivatives?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential, critical for antioxidant or pro-oxidant behavior .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., L-type calcium channels) to identify key interactions (e.g., hydrogen bonds with Glu1117) .
  • QSAR models : Use substituent descriptors (e.g., Hammett σ values) to correlate electronic effects with bioactivity .

Q. What experimental design principles should guide the development of analogs with improved metabolic stability?

  • Bioisosteric replacement : Substitute the 2-methylbenzoyloxy group with metabolically stable moieties (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at the 3-methoxy position to enhance solubility and controlled release .
  • In vitro ADME screening : Use Caco-2 permeability assays and liver microsomes to prioritize analogs with favorable pharmacokinetics .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous media during in vitro pharmacological testing?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<0.1% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
  • pH adjustment : Prepare buffered solutions (pH 7.4) to stabilize the protonated form of the 1,4-dihydropyridine core .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

  • HPLC-MS/MS : Monitor ester hydrolysis (e.g., demethylation) and oxidation (e.g., pyridine ring aromatization) under accelerated conditions (40°C/75% RH) .
  • Solid-state NMR : Characterize amorphous vs. crystalline degradation phases, which impact shelf life .

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